4-(1H-pyrrol-3-yl)butan-1-amine
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Overview
Description
4-(1H-pyrrol-3-yl)butan-1-amine is an organic compound that features a pyrrole ring attached to a butylamine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing pyrrole derivatives involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with primary amines under mild conditions . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .
Industrial Production Methods
Industrial production of pyrrole derivatives often employs scalable multigram synthesis techniques. For instance, the synthesis of N,N,N-triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium perchlorate can be achieved in two steps with an overall yield of 81% .
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrrol-3-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: Pyrrole rings can be oxidized to form pyrrolinones.
Reduction: Reduction of pyrrole derivatives can yield pyrrolidines.
Substitution: N-substitution reactions can be performed using alkyl halides, sulfonyl chlorides, and benzoyl chloride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are used under basic conditions.
Major Products
Oxidation: Pyrrolinones
Reduction: Pyrrolidines
Substitution: N-substituted pyrroles
Scientific Research Applications
4-(1H-pyrrol-3-yl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 4-(1H-pyrrol-3-yl)butan-1-amine involves its interaction with various molecular targets. For instance, pyrrole derivatives are known to inhibit enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound’s effects are mediated through binding to these targets, leading to alterations in cellular pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrole: A basic structure that forms the core of many biologically active molecules.
Pyrrolidine: A saturated analog of pyrrole with different biological activities.
Pyrrolinone: An oxidized form of pyrrole with distinct chemical properties.
Uniqueness
4-(1H-pyrrol-3-yl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other pyrrole derivatives. Its butylamine chain allows for further functionalization, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C8H14N2 |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
4-(1H-pyrrol-3-yl)butan-1-amine |
InChI |
InChI=1S/C8H14N2/c9-5-2-1-3-8-4-6-10-7-8/h4,6-7,10H,1-3,5,9H2 |
InChI Key |
IBLCDYSXSKPLRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=C1CCCCN |
Origin of Product |
United States |
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